2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a thiazolidinone ring and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Attachment of the Phenylacetamide Moiety: The phenylacetamide group is introduced through an acylation reaction, where the thiazolidinone intermediate is reacted with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-[3-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylacetamide moiety may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid
- (2-Imino-4-oxo-thiazolidin-3-ylmethyl)-triphenyl-phosphonium perchlorate
Uniqueness
2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both the thiazolidinone ring and the phenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13N3O2S2 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C12H13N3O2S2/c1-18-8-4-2-3-7(5-8)14-10(16)6-9-11(17)15-12(13)19-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17) |
InChI Key |
HGQVRIJXEPUVNG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N |
Origin of Product |
United States |
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